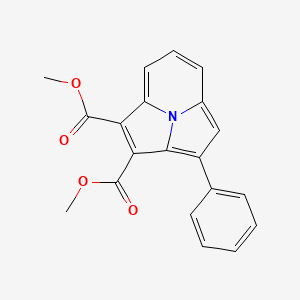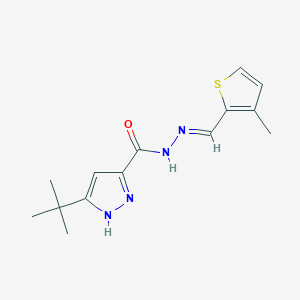
4-(2,5-Dimethylphenyl)-2-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dimethylphenyl)-2-methylbutanoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenyl)-2-methylbutanoic acid typically involves the alkylation of a substituted benzene ring followed by carboxylation. One common method includes the Friedel-Crafts alkylation of 2,5-dimethylbenzene with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
4-(2,5-Dimethylphenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-(2,5-Dimethylphenyl)-2-methylbutanone or this compound.
Reduction: Formation of 4-(2,5-Dimethylphenyl)-2-methylbutanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(2,5-Dimethylphenyl)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2,5-Dimethylphenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(2,5-Dimethylphenyl)-2-methylbutanone
- 4-(2,5-Dimethylphenyl)-2-methylbutanol
- 4-(2,5-Dimethylphenyl)butanoic acid
Uniqueness
4-(2,5-Dimethylphenyl)-2-methylbutanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanoic acid chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
30316-14-4 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
4-(2,5-dimethylphenyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9-4-5-10(2)12(8-9)7-6-11(3)13(14)15/h4-5,8,11H,6-7H2,1-3H3,(H,14,15) |
InChI 键 |
IQQRCAWQIUUADX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)CCC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992011.png)
![9'-Chloro-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11992024.png)
![4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B11992028.png)






![(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11992086.png)
![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)

![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)
![9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11992122.png)
